molecular formula C21H27N3OS B11592140 (5Z)-3-cyclohexyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[3-methyl-4-(pyrrolidin-1-yl)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B11592140
M. Wt: 369.5 g/mol
InChI Key: HGJRSIBTGNTPCF-JXAWBTAJSA-N
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Description

The compound (5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a cyclohexyl group, a pyrrolidinyl-substituted phenyl group, and an imidazolidinone core with a sulfanylidene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can be achieved through a multi-step process involving the following key steps:

    Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step involves the alkylation of the imidazolidinone core with a cyclohexyl halide in the presence of a strong base.

    Attachment of the pyrrolidinyl-substituted phenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable aryl halide and pyrrolidine derivative.

    Formation of the sulfanylidene substituent:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone core can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The cyclohexyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, palladium catalysts, and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a thioimidazolidinone core.

    (5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-OXOIMIDAZOLIDIN-4-ONE: Similar structure but with an oxoimidazolidinone core.

Uniqueness

The uniqueness of (5Z)-3-CYCLOHEXYL-5-{[3-METHYL-4-(PYRROLIDIN-1-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of a cyclohexyl group, a pyrrolidinyl-substituted phenyl group, and a sulfanylidene-imidazolidinone core. This unique structure imparts specific chemical and biological properties that make it a valuable compound for various applications.

Properties

Molecular Formula

C21H27N3OS

Molecular Weight

369.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H27N3OS/c1-15-13-16(9-10-19(15)23-11-5-6-12-23)14-18-20(25)24(21(26)22-18)17-7-3-2-4-8-17/h9-10,13-14,17H,2-8,11-12H2,1H3,(H,22,26)/b18-14-

InChI Key

HGJRSIBTGNTPCF-JXAWBTAJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)N4CCCC4

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)N4CCCC4

Origin of Product

United States

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